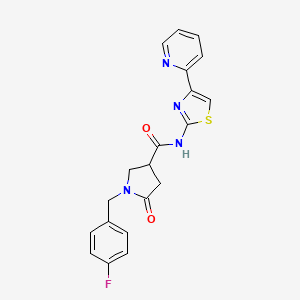

1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14794597

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17FN4O2S |

|---|---|

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H17FN4O2S/c21-15-6-4-13(5-7-15)10-25-11-14(9-18(25)26)19(27)24-20-23-17(12-28-20)16-3-1-2-8-22-16/h1-8,12,14H,9-11H2,(H,23,24,27) |

| Standard InChI Key | LQWBBCMKPLFWJY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Introduction

1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and incorporates various functional groups that enhance its biological activity. The presence of fluorine and thiazole moieties suggests that this compound may exhibit unique pharmacological properties.

Chemical Formula and Molecular Weight

-

Molecular Formula: C20H17FN4O2S

-

Molecular Weight: Not explicitly stated in the available sources, but can be calculated based on the molecular formula.

Key Components

-

Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

-

4-Fluorobenzyl Group: Contributes to the compound's unique pharmacological properties.

-

Thiazole Moiety: Linked to the pyridin-2-yl group, enhancing biological activity.

-

Pyridin-2-yl Group: Attached to the thiazole ring, contributing to the compound's therapeutic potential.

Synthesis and Chemical Reactions

The synthesis of 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step reactions. These reactions are facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to enhance yield and selectivity.

Synthetic Pathway

-

Initial Steps: Formation of the pyrrolidine core.

-

Intermediate Steps: Introduction of the 4-fluorobenzyl group and the thiazole moiety.

-

Final Steps: Coupling with the pyridin-2-yl group to form the final compound.

Potential Therapeutic Applications

Studies have shown that compounds similar to 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide exhibit activity against various targets, including kinases and G-protein coupled receptors. This suggests potential therapeutic applications in areas such as oncology and neurology.

Spectral Analysis and Purity

Relevant data from spectral analyses (NMR, IR) would provide further insights into the compound's conformational characteristics and purity. These analyses are crucial for understanding the compound's structure and ensuring its quality for research purposes.

Data Table: Key Information

| Property | Description |

|---|---|

| Molecular Formula | C20H17FN4O2S |

| CAS Number | 1435907-36-0 |

| Synthesis | Multi-step reactions involving catalysts and specific conditions |

| Potential Applications | Kinase inhibitors, G-protein coupled receptor modulators |

| Spectral Analysis | NMR and IR for structural confirmation and purity assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume